6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione
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Overview
Description
6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione is an organic compound that belongs to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions . The intermediate product, 3,4-dihydro-2H-1,4-benzothiazin-3-one, is then subjected to further reactions to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to the active site and preventing the enzyme’s normal function . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
2,1-Benzothiazine: Investigated for its monoamine oxidase inhibitory activity.
3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylate: Used as a building block for pharmacologically active compounds.
Uniqueness
6-Methyl-1,4-dihydro-2H-3,1-benzothiazine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
CAS No. |
62373-26-6 |
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Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
6-methyl-1,4-dihydro-3,1-benzothiazine-2-thione |
InChI |
InChI=1S/C9H9NS2/c1-6-2-3-8-7(4-6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
KHVQSMCIIVYHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)SC2 |
Origin of Product |
United States |
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